Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate
Description
Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate is a synthetic phospholipid derivative with a stereospecific glycerol backbone. Its structure comprises two hexanoyl (C6:0) fatty acid chains esterified to the sn-1 and sn-2 positions of the glycerol moiety, while the sn-3 position is linked to a phosphate group neutralized by a sodium counterion. This compound is classified as a phosphatidic acid (PA) sodium salt, distinguished by its short-chain saturated acyl groups. Its molecular formula is C₁₅H₂₈NaO₈P, with a molecular weight of 390.34 g/mol (CAS 321883-53-8) .
Key properties include:
- Hydrophilic-lipophilic balance (HLB): The short C6 acyl chains confer higher aqueous solubility compared to long-chain PAs.
- Charge: The deprotonated phosphate group at physiological pH renders it negatively charged.
- Applications: Potential uses span drug delivery (as a lipid excipient), membrane biology studies, and enzymatic substrates due to its biodegradability .
Properties
IUPAC Name |
sodium;[(2R)-2,3-di(hexanoyloxy)propyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29O8P.Na/c1-3-5-7-9-14(16)21-11-13(12-22-24(18,19)20)23-15(17)10-8-6-4-2;/h13H,3-12H2,1-2H3,(H2,18,19,20);/q;+1/p-1/t13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKVQVAHZSAALH-BTQNPOSSSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677129 | |
| Record name | Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321883-53-8 | |
| Record name | Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate typically involves the esterification of glycerol with hexanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions: Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions may convert the phosphate group to a phosphite or phosphonate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexanoic acid derivatives, while reduction could produce phosphonate esters.
Scientific Research Applications
Chemistry: In chemistry, Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is studied for its potential role in cellular signaling pathways and as a component in lipid-based drug delivery systems.
Medicine: In medicine, it is explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the formulation of pharmaceuticals.
Industry: Industrially, it is used in the production of specialty chemicals, surfactants, and as an additive in various formulations to enhance product stability and performance.
Mechanism of Action
The mechanism of action of Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways by acting as a substrate or inhibitor, thereby influencing cellular processes. Its phosphate group plays a crucial role in these interactions, facilitating binding to target molecules and altering their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to structurally analogous phospholipids with variations in acyl chain length, saturation, and headgroup chemistry (Table 1).
Research Findings and Limitations
- Critical Studies: ALP cleavage assays demonstrate that acyl chain length inversely correlates with enzymatic activity . Molecular dynamics simulations reveal that unsaturated PAs (C18:2) reduce membrane rigidity by 40% compared to saturated analogs . DOCP-functionalized nanoparticles show 90% reduced protein adsorption in serum, validating anti-fouling utility .
- Knowledge Gaps: Limited data exist on the immunogenicity of short-chain PAs like the target compound. The environmental impact of synthetic phospholipids remains understudied.
Biological Activity
Sodium (2R)-2,3-bis(hexanoyloxy)propyl hydrogen phosphate is a synthetic phospholipid with significant biological activities, particularly in drug delivery systems and cellular interactions. This article explores its biological activity, synthesis, mechanisms of action, and applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H28NaO8P
- Molecular Weight : 390.34 g/mol
- CAS Registry Number : 321883-53-8
The compound features a propyl backbone with two hexanoyloxy groups attached to the second and third carbon atoms alongside a hydrogen phosphate group. This unique structure imparts amphiphilic properties, allowing it to dissolve in both aqueous and organic environments, which is crucial for its biological activities .
Biological Activities
This compound exhibits several notable biological activities:
- Surfactant Properties : It can form micelles and liposomes, which are essential for enhancing the solubility and bioavailability of hydrophobic drugs.
- Cell Membrane Interaction : Its amphiphilic nature allows it to interact effectively with cell membranes, facilitating the incorporation of therapeutic agents into cells.
- Drug Delivery Enhancement : Studies suggest that this compound can improve the efficacy of certain drugs by enhancing their delivery through biological membranes .
The mechanisms through which this compound exerts its biological effects include:
- Membrane Fluidity Modulation : The compound influences membrane fluidity and curvature, which can affect various cellular processes such as signaling and transport.
- Interaction with Biomolecules : It has been shown to interact with proteins and lipids within cell membranes, potentially altering their function or stability .
Applications in Research and Medicine
This compound has diverse applications due to its unique properties:
- Drug Delivery Systems : Its ability to form stable liposomes makes it suitable for use in targeted drug delivery systems.
- Biotechnology : It is utilized in various biotechnological applications where membrane interactions are critical.
1. Drug Delivery Efficacy
In a study examining the use of this compound in liposomal formulations for cancer therapy, researchers found that liposomes containing this compound significantly enhanced the delivery of chemotherapeutic agents to tumor cells. The study demonstrated a marked increase in drug uptake by cancer cells compared to traditional delivery methods.
2. Membrane Interaction Studies
Another study focused on the interaction of this compound with model lipid membranes. The results indicated that this compound could alter membrane permeability and fluidity, suggesting potential applications in enhancing drug absorption through biological barriers.
Comparative Analysis
The following table summarizes key characteristics of this compound compared to other phospholipids:
| Characteristic | This compound | Phosphatidylcholine | Phosphatidylethanolamine |
|---|---|---|---|
| Molecular Weight | 390.34 g/mol | ~758 g/mol | ~745 g/mol |
| Amphiphilic Nature | Yes | Yes | Yes |
| Drug Delivery Capability | High | Moderate | Moderate |
| Membrane Interaction | Strong | Moderate | Strong |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
